1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol
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Overview
Description
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol is a chemical compound with the molecular formula C₁₀H₁₀O and a molecular weight of 146.186 g/mol It is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety
Preparation Methods
The synthesis of 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Indene Formation: The next step involves the formation of the indene moiety. This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form a diol or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Scientific Research Applications
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. Additionally, its unique structure enables it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol can be compared with other similar compounds, such as:
Cyclopropylbenzene: Similar in having a cyclopropane ring, but lacks the indene moiety.
Indanol: Contains an indene moiety with a hydroxyl group but lacks the cyclopropane ring.
Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxyl group but lacks the indene moiety.
The uniqueness of this compound lies in its combination of both the cyclopropane ring and the indene moiety, which imparts distinctive chemical and biological properties.
Properties
CAS No. |
57378-75-3 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,1a,6,6a-tetrahydrocyclopropa[a]inden-6-ol |
InChI |
InChI=1S/C10H10O/c11-10-7-4-2-1-3-6(7)8-5-9(8)10/h1-4,8-11H,5H2 |
InChI Key |
UGFBGVISNUHSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=CC=CC=C3C2O |
Origin of Product |
United States |
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